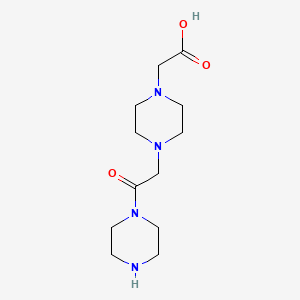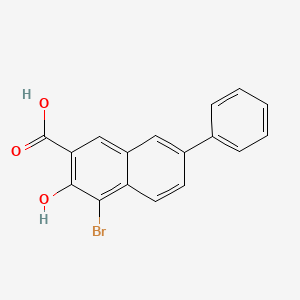
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxy-7-phenylnaphthalene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: 4-Bromo-3-oxo-7-phenylnaphthalene-2-carboxylic acid.
Reduction: 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-methanol.
Applications De Recherche Scientifique
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-hydroxy-7-methylnaphthalene-2-carboxylic acid
- 4-Bromo-3-hydroxy-7-ethylnaphthalene-2-carboxylic acid
- 4-Bromo-3-hydroxy-7-propylnaphthalene-2-carboxylic acid
Comparison: Compared to its analogs, 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the phenyl group, which can enhance its aromaticity and potential interactions with biological targets. The phenyl group also increases the compound’s hydrophobicity, which may affect its solubility and bioavailability.
Propriétés
Formule moléculaire |
C17H11BrO3 |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
4-bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11BrO3/c18-15-13-7-6-11(10-4-2-1-3-5-10)8-12(13)9-14(16(15)19)17(20)21/h1-9,19H,(H,20,21) |
Clé InChI |
UISPFOJJZIPYLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC(=C(C(=C3C=C2)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


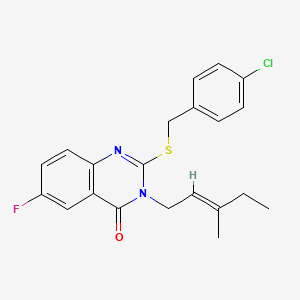
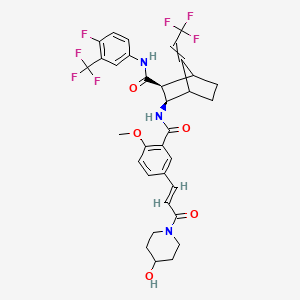
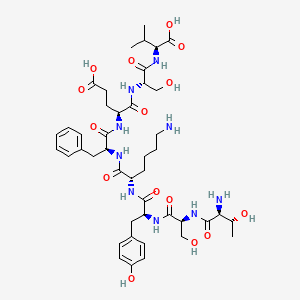
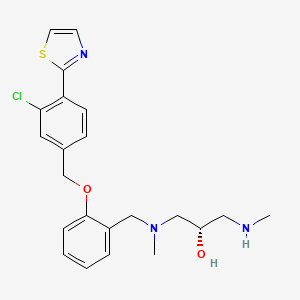
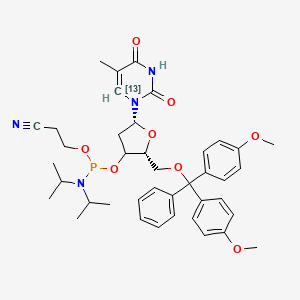
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
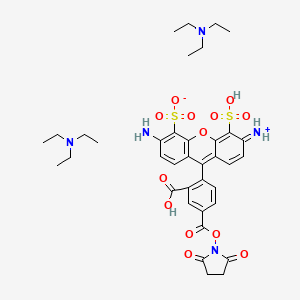

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
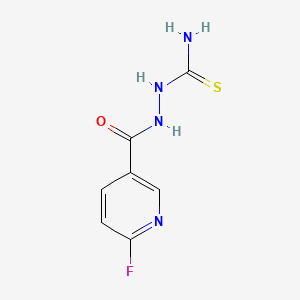

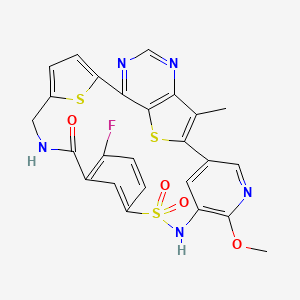
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
